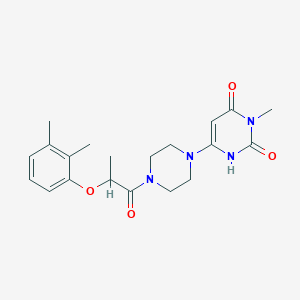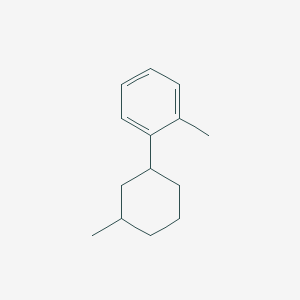![molecular formula C17H18N2O2 B2359758 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 488128-99-0](/img/structure/B2359758.png)
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a methoxyethyl group and a phenoxymethyl group attached to the benzimidazole core.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as o-phenylenediamine, 2-methoxyethanol, and benzyl chloride.
Step 1: The first step involves the condensation of o-phenylenediamine with 2-methoxyethanol under acidic conditions to form 1-(2-methoxyethyl)-1H-benzo[d]imidazole.
Step 2: The intermediate product is then reacted with benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the phenoxymethyl group, yielding the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: It may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes.
Antiviral Activity: It could block viral replication by targeting viral enzymes or proteins.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell cycle regulation.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound with basic benzimidazole structure.
2-Phenyl-1H-benzo[d]imidazole: A derivative with a phenyl group instead of a phenoxymethyl group.
1-(2-Hydroxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole: A derivative with a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness: this compound is unique due to the presence of both methoxyethyl and phenoxymethyl groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-12-11-19-16-10-6-5-9-15(16)18-17(19)13-21-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVNSQHHZVOQRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)


![N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B2359688.png)
![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)


![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2359695.png)
![3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359698.png)
